6-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]quinazoline is a complex organic compound that features a quinazoline core substituted with a fluoro group and a piperidinyl group linked to an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]quinazoline typically involves multi-step organic synthesis. The process begins with the preparation of the quinazoline core, followed by the introduction of the fluoro group and the piperidinyl group. The oxadiazole moiety is then attached to the piperidinyl group through a series of condensation reactions. Common reagents used in these steps include fluorinating agents, piperidine, and oxadiazole precursors .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinazoline core or the piperidinyl group.
Substitution: Nucleophilic substitution reactions can be employed to replace the fluoro group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines .
Scientific Research Applications
6-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]quinazoline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]quinazoline involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine: This compound shares a similar quinazoline core and oxadiazole moiety but differs in the specific substituents and their positions.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Another compound with a similar structure, featuring a fluoro group and an imidazole ring.
Uniqueness
6-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]quinazoline is unique due to its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H16FN5O |
---|---|
Molecular Weight |
313.33 g/mol |
IUPAC Name |
2-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H16FN5O/c1-10-20-21-16(23-10)11-3-2-6-22(8-11)15-13-7-12(17)4-5-14(13)18-9-19-15/h4-5,7,9,11H,2-3,6,8H2,1H3 |
InChI Key |
PWYDRUBBDQAQAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2CCCN(C2)C3=NC=NC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.